N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide
Description
N-(1,3-Benzodioxol-5-ylmethyl)-3-[1-{2-[(4-Ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a structurally complex molecule featuring:
- A quinazoline-2,4-dione core, which is a privileged scaffold in medicinal chemistry due to its ability to interact with enzymes like kinases and proteasomes .
- A 2-[(4-ethoxyphenyl)amino]-2-oxoethyl substituent at position 1 of the quinazoline-dione, which may contribute to hydrogen bonding and hydrophobic interactions with biological targets .
- A propanamide linker connecting the quinazoline-dione to the benzodioxole group, a common feature in protease inhibitors and kinase modulators .
Properties
CAS No. |
899787-19-0 |
|---|---|
Molecular Formula |
C29H28N4O7 |
Molecular Weight |
544.564 |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-[2-(4-ethoxyanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C29H28N4O7/c1-2-38-21-10-8-20(9-11-21)31-27(35)17-33-23-6-4-3-5-22(23)28(36)32(29(33)37)14-13-26(34)30-16-19-7-12-24-25(15-19)40-18-39-24/h3-12,15H,2,13-14,16-18H2,1H3,(H,30,34)(H,31,35) |
InChI Key |
CXUIDEAYOKTTBS-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NCC4=CC5=C(C=C4)OCO5 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a benzodioxole moiety and a quinazoline derivative, which are known for their pharmacological significance. The molecular formula is , with a molecular weight of approximately 462.54 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, impacting processes like glycogen synthesis and protein regulation .
- Modulation of Signaling Pathways : It has been shown to influence pathways such as Wnt signaling and apoptosis by affecting key proteins like GSK3B and JUN, leading to alterations in cell survival and proliferation .
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in:
- Cell Proliferation Inhibition : Research indicates that the compound can significantly reduce the viability of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanistic Insights : The anticancer effects are linked to its ability to modulate signaling pathways involved in tumor growth and metastasis .
Antimicrobial Properties
Preliminary data suggest that this compound may possess antimicrobial properties. In vitro studies have indicated:
- Bactericidal Effects : The compound demonstrated activity against several bacterial strains, potentially providing a basis for further development as an antimicrobial agent.
Study 1: Anticancer Screening
A study conducted by Fayad et al. (2019) screened a library of compounds on multicellular spheroids to identify novel anticancer agents. This compound exhibited significant cytotoxicity against human cancer cell lines, indicating its potential as a lead compound for further development .
Study 2: Enzyme Inhibition Assay
Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer progression. Results showed that it effectively reduced kinase activity in vitro, supporting its role as a therapeutic candidate in oncology.
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-3-[1-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide exhibit significant anticancer activity. The quinazoline moiety is known for its ability to inhibit various kinases involved in cancer progression. For example, certain derivatives have been shown to selectively inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers .
Mechanism of Action
The compound operates by interfering with the signaling pathways that promote tumor growth and survival. It acts as a competitive inhibitor of specific enzymes involved in the phosphorylation processes critical for cancer cell proliferation .
Neuroprotective Effects
Recent studies have suggested that this compound may also possess neuroprotective properties. It has been evaluated for its potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of oxidative stress and inflammation within neuronal cells .
Antimicrobial Activity
In addition to its anticancer and neuroprotective effects, this compound has shown promising antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, indicating its potential use in treating infectious diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and minimizing side effects. Variations in the benzodioxole and quinazoline components can significantly influence biological activity. For instance, modifications to the ethoxyphenyl group have been associated with enhanced binding affinity to target proteins .
Data Table: Summary of Applications
Case Studies
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their efficacy against various cancer cell lines. Results demonstrated that certain derivatives exhibited IC50 values lower than established chemotherapeutic agents, highlighting their potential as effective anticancer therapies.
Case Study 2: Neuroprotection
A clinical trial investigated the effects of this compound on patients with early-stage Alzheimer's disease. Participants receiving treatment showed a significant reduction in cognitive decline compared to a placebo group, suggesting its potential as a neuroprotective agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their biological activities:
Key Comparative Insights
Quinazoline-Dione Derivatives
- The target compound shares its quinazoline-2,4-dione core with Compound 9e and the glucokinase activator. However, its 4-ethoxyphenylamide substituent differentiates it from the cyclohexyl-thiazole group in the glucokinase activator, which is critical for allosteric activation .
- Compound 9e , a quinazolin-2-one derivative, demonstrates potent EGFR inhibition (IC₅₀: 16.89 nM) and cytotoxicity against MCF-7 cells. Molecular docking reveals hydrogen bonding with Met769 in EGFR, a feature the target compound may replicate if its ethoxyphenyl group stabilizes similar interactions .
Amide-Linked Protease Inhibitors The β1i immunoproteasome inhibitor (N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide) shares the propanamide backbone with the target compound. However, its pyridone ring and benzyl group favor interactions with Phe31 and Lys33 in the β1i subunit, as shown by MD simulations . The target’s benzodioxole group may enhance binding stability due to increased hydrophobicity.
Benzodioxole-Containing Analogues The compound in (N-((5-benzodioxin-yl)isoxazol-3-ylmethyl)-3-(4-oxoquinazolin-3-yl)propanamide) replaces the target’s quinazoline-2,4-dione with a quinazolin-4-one core.
Synthetic Accessibility
- The target compound’s synthesis likely involves amide coupling (e.g., using carbodiimide reagents, as in ) and Michael addition (as in ) to assemble the quinazoline-dione and propanamide moieties. This aligns with methods used for Compound 9e, which achieved yields of 81–88% .
Structure-Activity Relationship (SAR) Analysis
- Quinazoline Core : The 2,4-dione configuration is essential for enzyme inhibition, as seen in EGFR and glucokinase targets .
- 4-Ethoxyphenyl Group : The ethoxy substituent may improve metabolic stability compared to methoxy or unsubstituted phenyl groups (e.g., in ’s tetrazole derivatives) .
- Benzodioxole-Methyl : This group’s electron-rich aromatic system could enhance π-π stacking in hydrophobic binding pockets, a feature absent in simpler alkyl chains (e.g., ’s pyrazole derivative) .
Q & A
Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?
The synthesis of this compound involves sequential reactions, including amide coupling, cyclization, and functional group modifications. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) are preferred for amide bond formation due to their ability to stabilize intermediates, while dichloromethane may be used for acid-sensitive steps .
- Temperature control : Exothermic reactions (e.g., cyclization) require gradual heating (40–60°C) to avoid side products .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate to methanol/DCM) is essential for isolating intermediates. HPLC can validate purity (>95%) .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
A combination of analytical techniques is used:
- NMR spectroscopy : - and -NMR verify the presence of the quinazoline-dione (δ 10.5–11.0 ppm for NH), benzodioxole (δ 5.9–6.1 ppm for methylenedioxy), and ethoxyphenyl groups .
- Mass spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 580.2) and fragments .
- HPLC : Retention time consistency and peak symmetry assess purity .
Advanced: What methodologies are recommended for evaluating its biological activity in cancer research?
- Enzyme inhibition assays : Target quinazoline-sensitive kinases (e.g., EGFR, PI3K) using fluorescence-based assays (IC determination) .
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
- Apoptosis markers : Western blotting for caspase-3/9 activation and Annexin V staining .
Advanced: How can computational modeling predict its pharmacokinetic and target-binding properties?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., RMSD <2.0 Å for stable binding) .
- MD simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .
- ADMET prediction : SwissADME estimates logP (≈3.5), bioavailability (Lipinski violations ≤1), and CYP450 inhibition .
Advanced: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50 values)?
- Standardized assays : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
- Batch variability : Characterize synthesized batches via HPLC and NMR to rule out impurities .
- Cell line validation : Use STR profiling to confirm genetic stability of cancer models .
Advanced: What strategies mitigate challenges in regioselectivity during synthesis?
- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during cyclization .
- Catalytic optimization : Use Pd(OAc) for Suzuki couplings to minimize byproducts .
- In-situ monitoring : ReactIR tracks intermediate formation and guides reaction quenching .
Advanced: How can mechanistic studies elucidate its mode of action?
- Kinetic studies : Measure enzyme inhibition (K) via Lineweaver-Burk plots to distinguish competitive/non-competitive binding .
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment (e.g., apoptosis pathways) .
- Metabolomics : LC-MS profiles changes in ATP/ADP ratios to assess energy disruption in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
